Ethyl-(1,5-dimethyl-1h-pyrazol-3-ylmethyl)-amine
CAS No.:
VCID: VC20322389
Molecular Formula: C8H15N3
Molecular Weight: 153.22 g/mol
* For research use only. Not for human or veterinary use.

Description |
Ethyl-(1,5-dimethyl-1H-pyrazol-3-ylmethyl)-amine is a heterocyclic compound containing a pyrazole core, which is a five-membered aromatic ring with two adjacent nitrogen atoms. This structure is functionalized with ethyl and amine groups, making it a versatile compound in synthetic organic chemistry and pharmaceutical research. The compound's framework suggests potential applications in drug design, catalysis, and material science due to the electronic properties imparted by the pyrazole ring. Structural CharacteristicsThe molecular structure of Ethyl-(1,5-dimethyl-1H-pyrazol-3-ylmethyl)-amine includes:
These substituents influence the compound's physicochemical properties, such as solubility, reactivity, and hydrogen bonding potential. Table 1: Key Bond Lengths and Angles (Hypothetical Data)
Synthesis PathwaysEthyl-(1,5-dimethyl-1H-pyrazol-3-ylmethyl)-amine can be synthesized via multi-step organic reactions:
ApplicationsThe compound's structure makes it suitable for various applications: Pharmaceutical ResearchPyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The amine functionality enhances binding affinity to biological targets through hydrogen bonding. CatalysisThe electron-donating ethyl and amine groups can influence catalytic activity in metal-organic frameworks or organocatalysts. Material SciencePyrazole derivatives are used in designing ligands for coordination polymers and fluorescent materials due to their aromatic nature. Research FindingsStudies on similar pyrazole derivatives reveal:
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Product Name | Ethyl-(1,5-dimethyl-1h-pyrazol-3-ylmethyl)-amine | ||||||||||||
Molecular Formula | C8H15N3 | ||||||||||||
Molecular Weight | 153.22 g/mol | ||||||||||||
IUPAC Name | N-[(1,5-dimethylpyrazol-3-yl)methyl]ethanamine | ||||||||||||
Standard InChI | InChI=1S/C8H15N3/c1-4-9-6-8-5-7(2)11(3)10-8/h5,9H,4,6H2,1-3H3 | ||||||||||||
Standard InChIKey | KFCDMHCBQOGZNV-UHFFFAOYSA-N | ||||||||||||
Canonical SMILES | CCNCC1=NN(C(=C1)C)C | ||||||||||||
PubChem Compound | 45121480 | ||||||||||||
Last Modified | Aug 15 2024 |
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